tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate is an organic compound that belongs to the class of tert-butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butyl group, a cyclobutyl ring, and a propanoate ester, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate, can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with an appropriate carboxylic acid in the presence of an acid catalyst. Another method utilizes flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides. This method allows for the smooth oxidation of Csp3-H bonds, cleavage of C-CN bonds, and formation of C-O bonds under metal-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The cyclobutyl ring and hydroxymethyl group contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl acetate
- tert-Butyl benzoate
- tert-Butyl butyrate
Uniqueness
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate is unique due to its combination of a cyclobutyl ring and a hydroxymethyl group, which provide distinct reactivity patterns compared to other tert-butyl esters. This uniqueness makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C13H24O4 |
---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 3-[[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-13(2,3)17-12(15)6-7-16-9-11-5-4-10(11)8-14/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
QNFZNUMUGUZMES-MNOVXSKESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CCOC[C@@H]1CC[C@@H]1CO |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCC1CCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.